molecular formula C39H42N6O16 B12763587 Benzo(a)naphthacene-2-carboxamide, 5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-N-(1H-tetrazol-5-ylmethyl)-, (5S-trans)- CAS No. 148677-07-0

Benzo(a)naphthacene-2-carboxamide, 5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-N-(1H-tetrazol-5-ylmethyl)-, (5S-trans)-

Cat. No.: B12763587
CAS No.: 148677-07-0
M. Wt: 850.8 g/mol
InChI Key: NWCNVWPHFJYQDG-PCAYTWTGSA-N
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Description

Benzo(a)naphthacene-2-carboxamide, 5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-N-(1H-tetrazol-5-ylmethyl)-, (5S-trans)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the core benzo(a)naphthacene structure, followed by the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the construction of the benzo(a)naphthacene backbone through cyclization reactions.

    Functional Group Introduction: Various functional groups such as carboxamide, hydroxyl, methoxy, and tetrazolyl groups are introduced through specific reactions like amidation, hydroxylation, methylation, and tetrazole formation.

    Glycosylation: The attachment of sugar moieties (xylopyranosyl and galactopyranosyl) is achieved through glycosylation reactions using glycosyl donors and acceptors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques like chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to enzymes, receptors, or DNA, affecting their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: An anthracycline antibiotic with a similar tetracyclic structure.

    Daunorubicin: Another anthracycline with structural similarities.

    Epirubicin: A derivative of doxorubicin with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific functional groups and glycosylation pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

148677-07-0

Molecular Formula

C39H42N6O16

Molecular Weight

850.8 g/mol

IUPAC Name

(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-N-(2H-tetrazol-5-ylmethyl)-5,6-dihydrobenzo[a]tetracene-2-carboxamide

InChI

InChI=1S/C39H42N6O16/c1-11-5-17-24(31(52)21(11)37(56)41-9-20-42-44-45-43-20)23-15(8-16-25(32(23)53)28(49)14-6-13(57-4)7-18(46)22(14)27(16)48)29(50)35(17)60-39-34(55)36(26(40-3)12(2)59-39)61-38-33(54)30(51)19(47)10-58-38/h5-8,12,19,26,29-30,33-36,38-40,46-47,50-55H,9-10H2,1-4H3,(H,41,56)(H,42,43,44,45)/t12-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1

InChI Key

NWCNVWPHFJYQDG-PCAYTWTGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC6=NNN=N6)C)O)C(=O)C7=C(C4=O)C(=CC(=C7)OC)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC6=NNN=N6)C)O)C(=O)C7=C(C4=O)C(=CC(=C7)OC)O)O)O)OC8C(C(C(CO8)O)O)O)NC

Origin of Product

United States

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